molecular formula C14H26N2 B14254077 1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine CAS No. 245338-87-8

1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine

Cat. No.: B14254077
CAS No.: 245338-87-8
M. Wt: 222.37 g/mol
InChI Key: DKGQFVMIVGPKRF-KBPBESRZSA-N
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Description

1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine is a chiral compound with a unique structure that includes a cyclohexane ring and two pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine typically involves the reaction of (1S,2S)-cyclohexane-1,2-diamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine has several scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-Cyclohexane-1,2-dicarboxylic acid: A related compound with similar structural features but different functional groups.

    (1S,2S)-Cyclohexane-1,2-diamine: A precursor in the synthesis of 1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine.

Uniqueness

1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine is unique due to its specific combination of a cyclohexane ring and two pyrrolidine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and catalysis, where chiral compounds play a crucial role.

Properties

CAS No.

245338-87-8

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

1-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]pyrrolidine

InChI

InChI=1S/C14H26N2/c1-2-8-14(16-11-5-6-12-16)13(7-1)15-9-3-4-10-15/h13-14H,1-12H2/t13-,14-/m0/s1

InChI Key

DKGQFVMIVGPKRF-KBPBESRZSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N2CCCC2)N3CCCC3

Canonical SMILES

C1CCC(C(C1)N2CCCC2)N3CCCC3

Origin of Product

United States

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